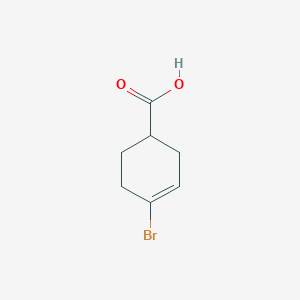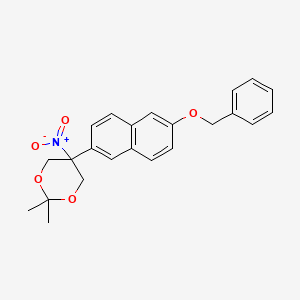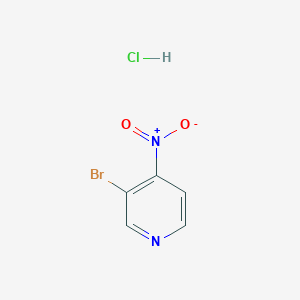![molecular formula C19H23BrClNO B1374862 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220035-21-1](/img/structure/B1374862.png)
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C19H23BrClNO and its molecular weight is 396.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
Research indicates that compounds similar to 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride are explored for their potential in treating various disorders. For instance, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating depression and anxiety disorders (Germann, Ma, Han, & Tikhomirova, 2013). Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity, crucial in developing treatments for dementia and Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Radiolabeled Probes for Receptor Studies
Halogenated 4-(phenoxymethyl)piperidines, which include compounds structurally similar to this compound, have been synthesized as potential receptor ligands. These compounds are studied for their affinity and selectivity using in vitro receptor binding assays, and some are used as radiolabeled probes for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Giles, Km, Collier, Tl, & O'Brien, 1997).
Chemical Synthesis and Material Science
Compounds like this compound are also relevant in material science. The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which involve similar chemical structures, have been studied. These investigations focus on their potential applications in developing new materials with specific properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Crystallography and Molecular Structure Analysis
The molecular and crystal structures of compounds structurally related to this compound are subjects of study in crystallography. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, critical for understanding their physical and chemical properties (Kuleshova & Khrustalev, 2000).
Propriétés
IUPAC Name |
3-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-12-16(11-15-5-2-1-3-6-15)8-9-19(18)22-14-17-7-4-10-21-13-17;/h1-3,5-6,8-9,12,17,21H,4,7,10-11,13-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDWDYBHGTRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)


![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)

![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
